molecular formula C18H17ClN2O4 B15023422 N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B15023422
M. Wt: 360.8 g/mol
InChI Key: VQKPVSYCTLYVQW-DNTJNYDQSA-N
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Description

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound with a molecular formula of C18H17ClN2O4 and a molecular weight of 360.79 g/mol . This compound features a benzodioxole ring, a chloro substituent, and a dimethylphenoxy group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions include oxidized carboxylic acids, reduced hydrazide derivatives, and various substituted benzodioxole compounds.

Scientific Research Applications

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide stands out due to its unique combination of structural features, including the chloro substituent and the dimethylphenoxy group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C18H17ClN2O4

Molecular Weight

360.8 g/mol

IUPAC Name

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H17ClN2O4/c1-11-4-3-5-12(2)18(11)23-9-17(22)21-20-8-13-6-15-16(7-14(13)19)25-10-24-15/h3-8H,9-10H2,1-2H3,(H,21,22)/b20-8+

InChI Key

VQKPVSYCTLYVQW-DNTJNYDQSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC3=C(C=C2Cl)OCO3

Origin of Product

United States

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